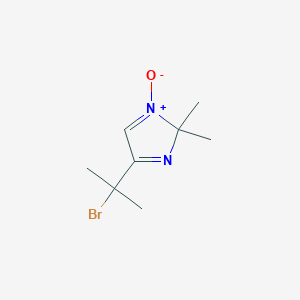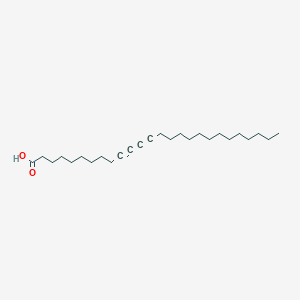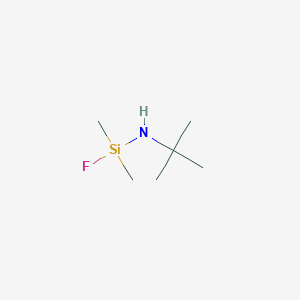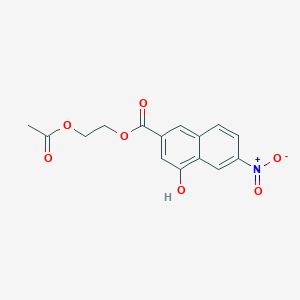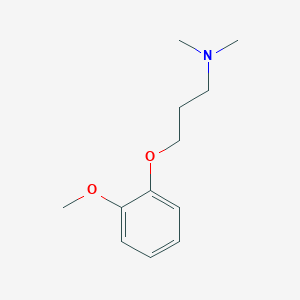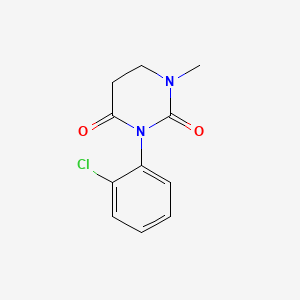
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- is a heterocyclic compound with significant importance in medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. It features a pyrimidinedione core with a 2-chlorophenyl and a methyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with urea and methylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidinedione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidinedione core.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidinedione derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication. The exact pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazopyridine Derivatives: Known for their medicinal properties, these compounds also feature a fused heterocyclic system.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar core structure and are studied for their anticancer and antiviral activities.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2-chlorophenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinedione core with a 2-chlorophenyl and a methyl group makes it a versatile compound for various applications in medicinal chemistry and beyond.
Eigenschaften
CAS-Nummer |
77385-02-5 |
|---|---|
Molekularformel |
C11H11ClN2O2 |
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-13-7-6-10(15)14(11(13)16)9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
VPRDYEWQGKZTHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=O)N(C1=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


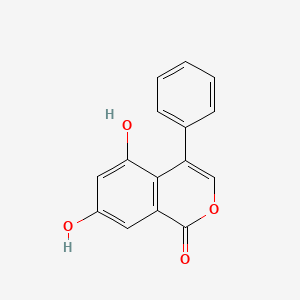
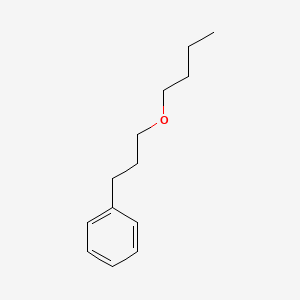

![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
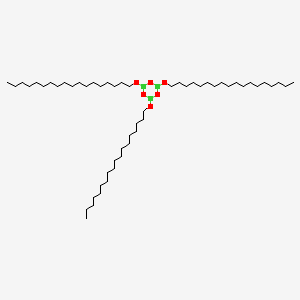
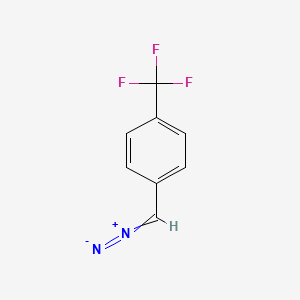
![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
